molecular formula C18H16ClNO4S B12605455 2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid CAS No. 646514-91-2

2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid

Cat. No.: B12605455
CAS No.: 646514-91-2
M. Wt: 377.8 g/mol
InChI Key: FHWUZSJSQKGOMJ-UHFFFAOYSA-N
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Description

2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid involves several steps. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through a sulfonation reaction using chlorosulfonic acid.

    Substitution Reactions: The 2-chlorophenyl group can be introduced through a substitution reaction using a suitable chlorinated aromatic compound.

    Acetic Acid Derivatization:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.

    Tryptophan: An essential amino acid and precursor to serotonin.

Properties

CAS No.

646514-91-2

Molecular Formula

C18H16ClNO4S

Molecular Weight

377.8 g/mol

IUPAC Name

2-[3-(2-chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid

InChI

InChI=1S/C18H16ClNO4S/c1-11-7-8-15-13(9-11)18(12(2)20(15)10-17(21)22)25(23,24)16-6-4-3-5-14(16)19/h3-9H,10H2,1-2H3,(H,21,22)

InChI Key

FHWUZSJSQKGOMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2S(=O)(=O)C3=CC=CC=C3Cl)C)CC(=O)O

Origin of Product

United States

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